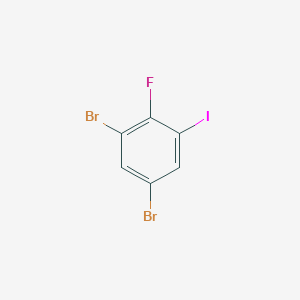

1,5-Dibromo-2-fluoro-3-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGHSRNZGPPAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Dibromo 2 Fluoro 3 Iodobenzene

Retrosynthetic Analysis and Strategic Disconnections for 1,5-Dibromo-2-fluoro-3-iodobenzene

Retrosynthetic analysis of this compound involves strategically disconnecting the carbon-halogen bonds to identify plausible starting materials and synthetic routes. The presence of multiple, yet distinct, halogen atoms on the benzene (B151609) ring presents challenges due to the inherent similarities in their reactivities. nih.gov Two primary retrosynthetic approaches can be considered for polyhalogenated arenes. nih.gov The first involves assembling the aromatic core from acyclic precursors that already contain some of the required substituents. nih.gov A more common and flexible approach focuses on the sequential functionalization of a pre-existing benzene ring. nih.gov

Key disconnections for this compound would logically target the carbon-bromine and carbon-iodine bonds, as these are typically formed through electrophilic aromatic substitution or metal-mediated coupling reactions. Given the directing effects of the fluorine atom, a plausible disconnection strategy would involve the late-stage introduction of the bromine or iodine atoms.

For instance, one could envision a disconnection leading back to 1,3-dibromo-5-fluorobenzene (B75295), which would then require a regioselective iodination at the C2 position. Alternatively, a disconnection could start from 5-fluoro-2-iodobenzene, necessitating a subsequent double bromination. The choice of disconnection strategy is heavily influenced by the directing effects of the substituents already present on the ring and the ability to control the regioselectivity of the subsequent halogenation steps.

Selective Halogenation and Functionalization Pathways

The synthesis of this compound hinges on the ability to selectively introduce bromine, fluorine, and iodine atoms onto the aromatic ring in a controlled manner. This requires a deep understanding of electrophilic aromatic substitution reactions and the directing effects of the various halogens.

Regioselective Bromination, Fluorination, and Iodination of Precursors

The regioselectivity of halogenation is governed by the electronic and steric properties of the substituents already present on the aromatic ring. Fluorine, being an ortho-, para-director, will influence the position of incoming electrophiles. google.com However, the reactivity of benzene towards halogenation varies significantly with the halogen. Fluorine reacts explosively, while iodine is very unreactive, often requiring an oxidizing agent. uobabylon.edu.iq

Regioselective Bromination: The bromination of a fluorinated precursor can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. For example, the bromination of fluorobenzene (B45895) can yield p-bromofluorobenzene with high selectivity under specific temperature control. google.com In the context of synthesizing this compound, starting with a precursor like 3-fluoro-5-iodobenzene would likely lead to bromination at the positions ortho and para to the fluorine and meta to the iodine.

Regioselective Fluorination: Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. uobabylon.edu.iq Therefore, fluorinated precursors are typically synthesized via indirect methods, such as the Balz-Schiemann reaction or by using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.govacs.org

Regioselective Iodination: Direct iodination of arenes is a difficult reaction due to the low electrophilicity of iodine. uobabylon.edu.iq To overcome this, iodination is often carried out in the presence of an oxidizing agent, such as nitric acid or silver salts, which generates a more potent iodinating species. uobabylon.edu.iqnih.gov For instance, the use of AgSbF6/I2 has been shown to selectively introduce iodine at the para position to a chlorine substituent in chlorobenzene. nih.gov The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity. nih.gov

Sequential Halogenation Strategies for Asymmetric Substitution Patterns

Achieving the specific 1,5-dibromo-2-fluoro-3-iodo substitution pattern necessitates a carefully planned sequence of halogenation reactions. The order in which the halogens are introduced is critical for controlling the final arrangement of substituents. A logical synthetic sequence might start with a commercially available di-substituted or tri-substituted benzene derivative and proceed with subsequent halogenations.

One possible strategy could begin with 1,3-dibromobenzene. Fluorination of this starting material would be challenging to control regioselectively. A more plausible route might involve starting with a fluorinated precursor. For example, the synthesis could commence with 3,5-dibromoaniline, which can be converted to 1,3-dibromo-5-fluorobenzene via a Sandmeyer-type reaction. Subsequent iodination would then need to be directed to the position between the two bromine atoms, which is sterically hindered and electronically deactivated.

A more effective strategy would likely involve a precursor where the fluorine and iodine are already in place, such as 5-fluoro-2-iodobenzene. Subsequent bromination would then be directed by both the fluorine and iodine substituents. The fluorine atom would direct the incoming bromine electrophiles to the ortho and para positions, while the deactivating iodine atom would direct them to the meta positions. Careful control of reaction conditions, such as temperature and the choice of brominating agent and catalyst, would be essential to achieve the desired dibromination at the 1 and 3 positions relative to the fluorine.

Metal-Mediated and Catalytic Approaches in Synthesis

Metal-mediated reactions, particularly those involving organolithium and organomagnesium reagents, offer powerful tools for the regioselective synthesis of polyhalogenated arenes. These methods often provide access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution.

Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange Strategies

Directed Ortho-Metalation (DoM): DoM is a powerful technique where a directing group on the aromatic ring guides the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the ortho-position with high regioselectivity. wikipedia.org Fluorine is known to be a modest directing group for ortho-metalation. researchgate.net This strategy can be employed to introduce substituents ortho to a fluorine atom in a controlled manner.

| Reagent/Strategy | Description | Application in Synthesis |

| Directed Ortho-Metalation (DoM) | A directing group on an aromatic ring facilitates deprotonation of the ortho-position by a strong base, followed by reaction with an electrophile. wikipedia.orgbaranlab.org | Can be used to introduce substituents specifically at the position ortho to a fluorine atom. researchgate.net |

| Halogen-Metal Exchange | An organic halide is converted to an organometallic compound by reaction with an electropositive metal or an organometallic reagent. wikipedia.org | Allows for the preparation of aryllithium or arylmagnesium reagents from aryl halides, which can then be functionalized. wikipedia.orgnih.gov |

Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium. wikipedia.org This process is highly effective for preparing organometallic reagents from polyhalogenated arenes. nih.gov The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This differential reactivity allows for selective metalation at the most reactive halogen site. For example, in a molecule containing both bromine and iodine, the iodine would preferentially undergo exchange. This strategy could be utilized in the synthesis of this compound by selectively converting the iodo group to an organometallic species, which could then be quenched with an electrophile or used in a cross-coupling reaction.

Stereoselective and Chemoselective Syntheses of Polyhalogenated Arenes

The synthesis of complex molecules like this compound requires not only regioselectivity but also chemoselectivity, which is the ability to react with one functional group in the presence of others. In polyhalogenated systems, the different carbon-halogen bonds exhibit varying reactivities, which can be exploited for selective transformations. acs.org

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F. acs.org This allows for the selective functionalization of a polyhalogenated arene at the most reactive site. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the C-I bond of this compound, leaving the C-Br and C-F bonds intact.

Stereoselectivity: While stereoselectivity is not directly applicable to the achiral target molecule itself, the principles of stereoselective synthesis can be relevant in the preparation of chiral precursors or in reactions involving the introduction of chiral side chains. youtube.com For example, asymmetric halogenation reactions of olefins can be used to create chiral building blocks that could be incorporated into more complex structures derived from this compound. nih.gov

The development of highly selective catalytic systems is crucial for advancing the synthesis of polyhalogenated arenes. nih.govnih.gov Ligand design plays a critical role in controlling the outcome of metal-catalyzed reactions, enabling site-selective functionalization even in the presence of multiple identical halogen atoms. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. For the synthesis of highly functionalized aromatic compounds, this translates into developing more selective, efficient, and environmentally benign reaction protocols.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations tend to have lower atom economy due to the generation of byproducts.

In the context of synthesizing polyhalogenated benzenes, traditional methods often involve multi-step sequences with protection and deprotection steps, leading to significant waste generation. Modern approaches seek to circumvent these issues through more direct and efficient reactions.

Key Research Findings:

C-H Functionalization: Direct C-H activation and functionalization are at the forefront of atom-economical synthesis. Instead of starting with a pre-functionalized ring, this method involves the direct replacement of a hydrogen atom with a halogen. While challenging to control regioselectivity in highly substituted benzenes, the development of specific catalysts is making this a more viable and highly atom-economical route, as the only byproduct is typically a simple molecule like water or hydrogen gas.

| Methodology | Starting Material Example | Key Advantage | Potential Waste Reduction |

| One-Pot Diazotization-Iodination | 3,5-Dibromo-2-fluoroaniline | Reduced number of unit operations, minimization of byproduct formation. google.com | Eliminates the need for isolation and purification of intermediate diazonium salts. |

| Directed C-H Halogenation | 1,5-Dibromo-2-fluorobenzene | Direct introduction of the iodine atom without pre-functionalization. | Avoids the use of activating/directing groups that need to be removed later. |

This table illustrates potential atom-economical strategies applicable to the synthesis of this compound based on methodologies for similar compounds.

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional organic solvents are volatile, toxic, and flammable, posing risks to human health and the environment. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, reducing purification steps, and sometimes leading to different selectivities compared to solution-phase reactions. cmu.edu These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. For halogenation reactions, using a solid N-halo-succinimide (NXS) reagent and grinding it with the aromatic substrate in the presence of a catalyst can be an effective solvent-free approach. researchgate.net Microwave irradiation is another technique that can accelerate solvent-free reactions, often leading to shorter reaction times and higher yields. scispace.com

Environmentally Benign Solvents:

When a solvent is necessary, green chemistry advocates for alternatives to conventional volatile organic compounds (VOCs). chemimpex.com

Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive medium for organic reactions. rsc.org While the insolubility of many organic compounds in water can be a challenge, this can sometimes be overcome through the use of phase-transfer catalysts or by heating the reaction mixture.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. cmu.edu Its properties can be tuned by changing pressure and temperature, allowing for control over solubility and reactivity. After the reaction, the CO₂ can be easily removed by depressurization and recycled.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They have negligible vapor pressure, which reduces air pollution and exposure risks. Their unique solvent properties can also enhance reaction rates and selectivity. However, concerns about their toxicity and biodegradability require careful selection.

Dimethyl Carbonate (DMC): Recognized as a green reagent and solvent, DMC is a non-toxic and biodegradable alternative to halogenated solvents and aromatic hydrocarbons like benzene. mdpi.com

| Solvent System | Key Advantages | Example Application in Halogenation | Reference |

| Solvent-Free (Grinding/Microwave) | Reduced waste, simplified work-up, potential for enhanced reactivity. | Friedel-Crafts acylation has been successfully performed under solvent-free conditions. bldpharm.com Direct halogenation could be similarly adapted. | cmu.eduscispace.com |

| Water | Non-toxic, non-flammable, abundant, and inexpensive. | Selective fluorination of 1,3-dicarbonyl compounds has been achieved in aqueous media. researchgate.net | rsc.org |

| Supercritical CO₂ (scCO₂) | Non-toxic, easily removable and recyclable, tunable properties. | Can be used as a reaction solvent for various transformations, reducing the need for organic solvents. cmu.edu | cmu.edu |

| Dimethyl Carbonate (DMC) | Biodegradable, non-toxic, green alternative to halogenated solvents. | Serves as an eco-friendly substitute for halogenated solvents in various applications. mdpi.com | mdpi.com |

This table summarizes environmentally friendly solvent systems and their potential application in the synthesis of halogenated aromatic compounds.

Catalysts are fundamental to green chemistry as they can enable reactions to proceed with higher selectivity and efficiency under milder conditions, thereby reducing energy consumption and waste. The development of sustainable catalysts focuses on using earth-abundant metals, recyclable catalysts, and biocatalysts.

Sustainable Catalysts in Halogenation:

Base Metal Catalysts: While precious metals like palladium are highly effective catalysts for cross-coupling and borylation reactions used in the synthesis of complex aromatics, their high cost and toxicity are drawbacks. mdpi.com Research is increasingly focused on developing catalysts based on more abundant and less toxic metals such as iron, copper, and nickel. mdpi.comyoutube.com For instance, nickel-based catalysts have been shown to be effective in the borylation of aryl halides, a key step in many synthetic routes. mdpi.com

Biocatalysts (Enzymes): Nature has evolved enzymes, such as halogenases, that can perform highly selective halogenations under mild aqueous conditions. google.com While the application of these enzymes in the synthesis of highly substituted, non-natural products is still an emerging field, it holds significant promise for future green synthetic routes. Flavin-dependent halogenases, for example, can catalyze the regioselective halogenation of aromatic compounds. google.com

| Catalyst Type | Example | Key Green Advantage | Applicable Reaction Type | Reference |

| Base Metal Catalysts | Nickel-BTC MOF, Copper(II) complexes | Use of earth-abundant, less toxic metals; often recyclable. mdpi.com | Borylation of aryl halides, cross-coupling reactions. | mdpi.comyoutube.com |

| Heterogeneous Catalysts | Metals on solid supports (e.g., PtO₂), magnetic nanoparticles. | Ease of separation and recyclability, reduced metal contamination of the product. mdpi.com | Hydrogenation, oxidation, halogenation. | cmu.edumdpi.com |

| Biocatalysts | Flavin-dependent halogenases | High selectivity, mild reaction conditions (aqueous, room temp.), biodegradable. google.com | Regioselective halogenation of aromatic rings. | google.com |

This table provides an overview of sustainable catalyst types and their relevance to the synthesis of polyhalogenated benzenes.

Elucidation of Reactivity and Mechanistic Transformations of 1,5 Dibromo 2 Fluoro 3 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) in polyhalogenated benzenes is a powerful tool for the synthesis of complex aromatic structures. The regioselectivity and reaction rates are highly dependent on the nature and position of the halogen atoms on the aromatic ring.

Regioselectivity and Chemoselectivity in Halogen Displacement

In SNAr reactions of 1,5-Dibromo-2-fluoro-3-iodobenzene, the fluorine atom is the most likely halogen to be displaced by a nucleophile. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a Meisenheimer complex, and the stability of this intermediate is enhanced by the strong electron-withdrawing inductive effect of the fluorine atom. stackexchange.com

The presence of multiple halogen atoms introduces the concept of chemoselectivity, where a nucleophile preferentially reacts with one type of halogen over another. In the case of this compound, the fluorine atom is the most activated towards nucleophilic attack. Therefore, reactions with nucleophiles are expected to selectively displace the fluorine atom, leaving the bromo and iodo substituents intact. This selective reactivity allows for the stepwise functionalization of the aromatic ring.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Halogen | Halogen | Predicted Reactivity towards Nucleophiles |

| C2 | Fluorine | Highest |

| C1, C5 | Bromine | Lower |

| C3 | Iodine | Lowest |

Mechanistic Investigations of Concerted vs. Stepwise SNAr Pathways

The mechanism of SNAr reactions typically proceeds through a two-step pathway involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The first step, the addition of the nucleophile to the aromatic ring, is usually the rate-determining step as it involves the disruption of the aromatic system. stackexchange.com The second step is the rapid elimination of the leaving group, which restores the aromaticity of the ring. stackexchange.com

Influence of Fluorine and Other Halogens on SNAr Reactivity

The high electronegativity of fluorine plays a crucial role in activating the aromatic ring for SNAr reactions. stackexchange.com Its strong electron-withdrawing inductive effect stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. stackexchange.com This effect is most pronounced when the fluorine atom is ortho or para to the site of nucleophilic attack. In this compound, the fluorine at the C2 position significantly activates the ring.

The other halogens, bromine and iodine, also exert an electron-withdrawing inductive effect, but to a lesser extent than fluorine. Their larger size and greater polarizability can also influence the reaction, but the dominant factor in activating the ring for SNAr is the inductive effect. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I. stackexchange.com This highlights the unique ability of fluorine to facilitate these reactions, making fluorinated aromatic compounds valuable substrates in organic synthesis.

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to SNAr reactions, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The halogen substituents on this compound are deactivating groups, meaning they decrease the rate of EAS compared to benzene (B151609). masterorganicchemistry.com However, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com

Directing Effects of Halogen Substituents on Incoming Electrophiles

All halogens are deactivating yet ortho, para-directing in EAS reactions. masterorganicchemistry.comuci.edu This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect and the electron-donating resonance effect. The inductive effect, caused by the high electronegativity of the halogens, withdraws electron density from the ring, making it less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org The resonance effect, arising from the lone pairs on the halogen atoms, can donate electron density to the ring, stabilizing the carbocation intermediate formed during the reaction. masterorganicchemistry.com

In this compound, the directing effects of the three different halogens must be considered. The fluorine atom is the most electronegative and therefore the most deactivating, while iodine is the least electronegative. youtube.com The directing power of the halogens will influence the regiochemical outcome of EAS reactions on this substrate. The available positions for substitution are C4 and C6. Both positions are ortho to a bromine atom. The C4 position is also meta to the fluorine and para to the iodine. The C6 position is meta to the iodine and para to the fluorine. The interplay of these directing effects will determine the final product distribution.

Table 2: Directing Effects of Halogen Substituents in EAS

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -F | Strongly deactivating | Weakly donating | Deactivating | Ortho, Para |

| -Br | Deactivating | Weakly donating | Deactivating | Ortho, Para |

| -I | Weakly deactivating | Weakly donating | Deactivating | Ortho, Para |

Competition Between Substitution and Other Aromatic Transformations

In EAS reactions of highly halogenated benzenes, competition between the desired substitution and other transformations can occur. For instance, under certain conditions, halogen migration or disproportionation reactions might be observed. The steric hindrance from the multiple bulky halogen atoms can also influence the accessibility of the reactive sites to the incoming electrophile, potentially leading to unexpected reaction pathways or lower yields of the desired substitution product. The specific reaction conditions, including the nature of the electrophile and the catalyst used, will play a critical role in determining the outcome of the reaction and the extent of any competing transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the differing reactivity of the halogen substituents is key to achieving selectivity. The generally accepted order of reactivity for oxidative addition to a low-valent metal center, such as palladium(0), is C-I > C-Br > C-Cl > C-F. uvic.ca This predictable hierarchy allows for the sequential and site-selective functionalization of the aromatic ring.

Site-Selective Suzuki-Miyaura, Sonogashira, and Stille Couplings

The differential reactivity of the C-I and C-Br bonds is routinely exploited to control selectivity in cross-coupling reactions. The much weaker carbon-iodine bond will react preferentially under carefully controlled conditions.

Suzuki-Miyaura Coupling: In this reaction, which couples an organoboron reagent with an organic halide, the C-I bond at the C3 position of this compound would be expected to react first. By using one equivalent of a boronic acid or ester in the presence of a palladium catalyst and a base, selective substitution of the iodine atom can be achieved, leaving the two bromine atoms intact for subsequent transformations. While specific studies on this compound are not prevalent, the principles are well-established for a wide range of polyhalogenated arenes. nih.govnih.gov For instance, the reaction of a di- or tri-haloarene with a single equivalent of an organoboron reagent typically results in the mono-functionalized product at the most reactive halogen site. nih.gov

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst, follows the same reactivity principles. organic-chemistry.orgnasa.gov The reaction with this compound would selectively occur at the C-I bond, allowing for the introduction of an alkynyl group at the C3 position. Studies on substrates like 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that chemoselective mono-, di-, tri-, and even tetra-alkynylation can be achieved by carefully controlling reaction conditions, showcasing the power of this method for polyhalogenated systems. nih.gov

Stille Coupling: The Stille reaction, which utilizes organotin reagents, also proceeds via a catalytic cycle where the oxidative addition step is rate-determining. Consequently, the C-I bond of this compound would be the exclusive site of initial reaction, enabling the selective formation of a new carbon-carbon bond at the C3 position while preserving the C-Br bonds for further functionalization.

A summary of expected site-selective couplings is presented below.

| Coupling Reaction | Reagent | Expected Site of Primary Reaction |

| Suzuki-Miyaura | Ar-B(OH)₂ | C3 (Iodine) |

| Sonogashira | R-C≡CH | C3 (Iodine) |

| Stille | R-Sn(Alkyl)₃ | C3 (Iodine) |

Negishi and Buchwald-Hartwig Amination Strategies

Negishi Coupling: This reaction employs organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The coupling with this compound would again be expected to proceed selectively at the C-I bond. The versatility of Negishi coupling allows for the introduction of a wide variety of alkyl, alkenyl, aryl, and other organic fragments. wikipedia.orgnih.gov The use of palladium or nickel catalysts is common, with palladium generally offering higher yields and broader functional group compatibility. wikipedia.org Catalyst systems based on new biaryldialkylphosphine ligands have been shown to be particularly effective for coupling secondary alkylzinc halides with aryl bromides and chlorides, suppressing undesired side reactions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org For this compound, the initial amination would occur at the C3 position. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has dramatically expanded the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines, and even ammonia (B1221849) equivalents, under relatively mild conditions. wikipedia.orgresearchgate.net The choice of ligand is critical and can influence catalyst activity and selectivity, even enabling reactions with less reactive aryl chlorides. researchgate.netchemrxiv.org

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination with Multiple Halogen Substrates

Oxidative Addition: This is typically the rate-determining and selectivity-determining step. researchgate.netchemrxiv.org A low-valent palladium(0) complex inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The rate of this step follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F. uvic.ca This difference is the basis for the high site-selectivity observed in polyhalogenated compounds like this compound. The reaction can proceed through different pathways, including a concerted three-centered mechanism or a nucleophilic displacement (SNAr-like) mechanism, depending on the substrate, ligand, and coordination number of the palladium center. chemrxiv.org For many aryl halides, oxidative addition is believed to proceed through a monoligated Pd(0) species, which is more reactive than the corresponding bis-ligated complex. uvic.ca

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium(II) center, displacing the halide. nih.govyoutube.com This step often requires a base or other additives to facilitate the transfer. researchgate.net For instance, in Suzuki-Miyaura coupling, a base is required to form a more reactive boronate species. researchgate.net The efficiency of transmetalation depends on the nature of the organometallic reagent. Organozinc reagents (Negishi) are highly effective due to the presence of an empty p-orbital on zinc, which facilitates the transfer. nih.gov

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. acs.orgnih.gov The rate of reductive elimination can be influenced by the electronic properties of the ligands and the aryl groups. While reductive elimination of aryl chlorides from arylpalladium(II) halide complexes is thermodynamically favored, it is often kinetically slower than for bromides and iodides. acs.orgnih.gov Studies have shown that reductive elimination from three-coordinate complexes is generally faster than from four-coordinate ones. acs.org

Ligand and Additive Effects on Site-Selectivity

While the inherent reactivity difference between C-X bonds is the primary driver of selectivity, ligands and additives can be used to fine-tune or even override this preference. nih.govnih.gov

Ligand Effects: The choice of phosphine ligand or N-heterocyclic carbene (NHC) on the palladium catalyst is crucial.

Steric Bulk: Bulky ligands can favor the formation of highly reactive, monoligated Pd(0) species, which can enhance reactivity, particularly for less reactive C-Br or C-Cl bonds. uvic.caacs.org

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition.

Bite Angle: For bidentate phosphine ligands, the natural bite angle can influence both the rate and selectivity of the reaction by affecting the geometry and stability of the catalytic intermediates. wikipedia.org

In some cases, specific ligands can be used to reverse the "natural" selectivity. While this is more common in substrates with identical halogens, the principle of ligand-controlled selectivity is a powerful strategy in modern organic synthesis. nih.gov

Additive Effects: Additives can also play a critical role. In Negishi couplings, the addition of lithium chloride is known to break up zinc halide aggregates and accelerate transmetalation. In some palladium-catalyzed reactions, fluoride (B91410) salts like KF can alter the oxidative addition selectivity through the formation of palladium "ate" complexes. nih.gov The choice of base in Suzuki and Buchwald-Hartwig reactions is also critical, affecting both the rate of transmetalation and the stability of the catalyst.

Radical Reactions and Dehalogenation Processes

Beyond transition metal catalysis, the carbon-halogen bonds of this compound can also participate in radical reactions.

Homolytic Cleavage of Carbon-Halogen Bonds

Homolytic cleavage involves the breaking of a bond where each fragment retains one of the bonding electrons, resulting in the formation of radicals. libretexts.org This process typically requires an input of energy, such as heat or light. libretexts.org The strength of the carbon-halogen bond is a key factor, with weaker bonds being more susceptible to cleavage. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.

For this compound, the C-I bond is the most likely to undergo homolytic cleavage to generate an aryl radical. This can be initiated by various methods, including photolysis or the use of radical initiators. organic-chemistry.org The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction (leading to dehalogenation) or addition to other molecules.

Reductive dehalogenation can be achieved using various reagents, such as silanes in the presence of a radical initiator. organic-chemistry.org This process would selectively remove the iodine atom first, followed by the bromine atoms under more forcing conditions, providing a method for the stepwise reduction of the polyhalogenated arene. The mechanism involves a radical chain process where a silyl (B83357) radical abstracts a halogen atom from the aryl halide, generating an aryl radical, which then abstracts a hydrogen atom from the silane (B1218182) to propagate the chain. organic-chemistry.org

On-Surface Dehalogenation for Nanostructure Fabrication

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise carbon-based nanostructures, such as graphene nanoribbons and other complex architectures, directly on a metallic substrate. nih.gov This technique typically involves the deposition of specifically designed molecular precursors onto a catalytic surface, followed by thermally induced polymerization and cyclodehydrogenation reactions. The selective dehalogenation of precursor molecules is a critical step in the initial polymerization process, forming organometallic intermediates or surface-stabilized radicals that subsequently couple to form covalent networks.

For a molecule such as this compound, the significant differences in the bond dissociation energies of the C-I, C-Br, and C-F bonds would dictate a hierarchical dehalogenation process. The expected sequence of bond cleavage upon thermal annealing on a catalytic surface (e.g., Au(111) or Ag(111)) is as follows:

C-I Bond Cleavage: The carbon-iodine bond is the weakest among the halogens present. Therefore, at relatively low annealing temperatures, the selective cleavage of the C-I bond is anticipated. This initial deiodination would lead to the formation of a surface-stabilized aryl radical at the C3 position. These reactive sites can then initiate polymerization with other precursor molecules.

C-Br Bond Cleavage: Following the scission of the C-I bonds, further annealing at elevated temperatures would induce the cleavage of the two carbon-bromine bonds. This step would enable further covalent bond formation, potentially leading to the lateral extension or cyclization of the polymerized structures.

C-F Bond Stability: The carbon-fluorine bond is the strongest and most thermally stable. rsc.org It is expected to remain intact during the initial dehalogenation and polymerization steps. The fluorine atoms can serve to electronically modify the resulting nanostructure or can be cleaved at much higher temperatures in a final cyclodehydrofluorination step to achieve full planarization of the carbon skeleton. acs.org This selective retention and later removal of fluorine is a known strategy in the on-surface synthesis of specific graphene nanoribbon types.

The step-wise dehalogenation of this compound offers a pathway to fabricating complex, fluorinated two-dimensional polymers. The precise architecture of the resulting nanostructure would be dependent on the annealing temperatures, the choice of substrate, and the surface coverage of the precursor.

Table 1: Expected On-Surface Dehalogenation Sequence

| Stage | Reaction | Expected Temperature Range | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Deiodination | Low | Aryl radicals at C3 position, leading to initial polymerization. |

| 2 | Debromination | Medium | Further covalent bond formation and extension of polymeric chains. |

Emerging Reactivity: Photoredox Catalysis and Electrosynthesis

The distinct electrochemical properties of the C-I, C-Br, and C-F bonds also make this compound an interesting substrate for emerging synthetic methodologies like photoredox catalysis and electrosynthesis. These techniques utilize light energy or electrical current, respectively, to facilitate single-electron transfer processes, enabling bond cleavage under mild conditions.

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool for the reductive dehalogenation of aryl halides. nih.gov The reaction is initiated by the photoexcitation of a catalyst, which then engages in an electron transfer with the aryl halide substrate, leading to the formation of a radical anion. This intermediate rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical.

In the case of this compound, the reactivity towards photoredox-catalyzed dehalogenation is expected to be highly selective. The reduction potentials for aryl halides become progressively more negative in the order Ar-I < Ar-Br < Ar-Cl, with Ar-F being the most difficult to reduce. acs.org This hierarchy suggests that by careful selection of the photocatalyst and its excited-state reduction potential, selective cleavage of the C-I bond can be achieved while leaving the C-Br and C-F bonds intact. researchgate.net

A plausible catalytic cycle for the selective deiodination would involve:

Excitation of the photocatalyst by visible light.

Single-electron transfer from the excited photocatalyst to the this compound substrate.

Formation of the radical anion, followed by rapid and selective fragmentation of the C-I bond to yield 1,5-dibromo-2-fluorophenyl radical and an iodide anion.

The resulting aryl radical can then be trapped by a hydrogen atom donor to afford 1,3-dibromo-5-fluorobenzene (B75295).

This selective dehalogenation offers a powerful synthetic route to partially dehalogenated products that are difficult to access through traditional methods.

Electrosynthesis

Electrosynthesis provides an alternative, reagent-free method for driving reductive dehalogenation. By applying a controlled potential at a cathode, direct electron transfer to the substrate can be induced. Similar to photoredox catalysis, the selectivity of electrochemical reduction is governed by the reduction potentials of the carbon-halogen bonds.

For this compound, a controlled-potential electrolysis would be expected to show sequential reduction of the C-X bonds. The C-I bond would be reduced at the least negative potential, followed by the C-Br bonds at a more negative potential. The C-F bond, being the strongest, would require a significantly more negative potential for its cleavage. rsc.org This selectivity could be exploited for the controlled synthesis of various dehalogenated derivatives. For instance, electrolysis at a potential sufficient to cleave the C-I bond but not the C-Br bonds would selectively produce 1,3-dibromo-5-fluorobenzene.

Table 2: Predicted Reactivity in Photoredox Catalysis and Electrosynthesis

| Method | Predicted Primary Reaction | Expected Product | Key Controlling Factor |

|---|---|---|---|

| Photoredox Catalysis | Selective C-I bond cleavage | 1,3-Dibromo-5-fluorobenzene | Excited-state reduction potential of the photocatalyst |

Advanced Spectroscopic and Computational Investigations of 1,5 Dibromo 2 Fluoro 3 Iodobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of complex organic molecules. For halogenated compounds like 1,5-Dibromo-2-fluoro-3-iodobenzene, multi-nuclear NMR provides unparalleled insight into the atomic connectivity and electronic environment.

The analysis of this compound and its derivatives by ¹H, ¹³C, and ¹⁹F NMR reveals characteristic chemical shifts and coupling constants heavily influenced by the diverse halogen substituents. In ¹H NMR, the remaining aromatic protons exhibit shifts determined by the cumulative electron-withdrawing and anisotropic effects of the adjacent halogens. modgraph.co.uk The fluorine atom, in particular, will induce splitting in the signals of nearby protons.

¹³C NMR spectroscopy provides a direct probe into the carbon skeleton. The carbon atoms bonded to halogens show distinct resonances, with the heavy iodine atom often causing peak broadening. For instance, in related fluoro-iodobenzenes, the carbon attached to fluorine exhibits a large one-bond C-F coupling constant, a key diagnostic feature. chemicalbook.com The chemical shifts of the benzene (B151609) ring carbons are also significantly affected by the nature and position of the halogen substituents. modgraph.co.uk

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine environment. The chemical shift of the fluorine nucleus in this compound provides critical information about the electronic effects of the other halogens on the ring. rsc.org

Table 1: Representative NMR Data for Halogenated Benzenes

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| 1-Fluoro-2-iodobenzene | ¹H | 6.86-7.71 | J(H,F) up to 7.94 |

| 1-Fluoro-2-iodobenzene | ¹³C | 95.0 - 163.0 | ¹J(C,F) ~245 |

| 1-Fluoro-3-iodobenzene | ¹H | 6.88-7.45 | J(H,F) up to 8.42 |

| 1-Fluoro-3-iodobenzene | ¹³C | 94.0 - 163.0 | ¹J(C,F) ~247 |

Note: Data is illustrative and sourced from similar structures to indicate expected ranges and patterns. chemicalbook.comrsc.orgchemicalbook.comchemicalbook.com

For derivatives of this compound, where the substitution pattern can become highly complex, one-dimensional NMR spectra are often insufficient for complete structural assignment. Two-dimensional NMR techniques are indispensable in these cases. youtube.comyoutube.com

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, establishing which protons are adjacent to one another in the molecular structure. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Correlation), correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu This is crucial for assigning specific proton resonances to their corresponding carbon atoms in the benzene ring or in any attached functional groups.

These advanced techniques are instrumental in confirming the structures of products resulting from reactions such as cross-coupling or nucleophilic substitution on the this compound scaffold. modgraph.co.uk

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal vibrations. spectroscopyonline.com For this compound, these methods are sensitive to the conformational arrangement and the nature of intermolecular forces in the solid state.

The FT-IR and Raman spectra of halogenated benzenes are characterized by several key vibrational modes: nih.govrsc.org

C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

C-C stretching vibrations of the aromatic ring: Found in the 1600-1400 cm⁻¹ range.

C-H in-plane and out-of-plane bending vibrations: Occurring at lower wavenumbers.

C-X (X = F, Br, I) stretching and bending vibrations: These are particularly informative. The C-F stretching vibration is typically found at higher wavenumbers (around 1200 cm⁻¹) compared to the C-Br (around 650-395 cm⁻¹) and C-I stretches, which appear at even lower frequencies due to the increasing mass of the halogen atom. rsc.orgresearchgate.net

The combination of FT-IR and Raman spectroscopy is powerful due to their different selection rules. spectroscopyonline.com Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing complementary information. spectroscopyonline.com For instance, in centrosymmetric molecules, a vibration that is IR-active will be Raman-inactive. While this compound is not centrosymmetric, the relative intensities of the vibrational bands in FT-IR and Raman spectra still offer valuable structural clues. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to calculate theoretical vibrational frequencies and aid in the assignment of complex spectra. nih.govnih.gov

Table 2: Typical Vibrational Frequencies for Halogenated Benzenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C-C Aromatic Stretch | 1600 - 1400 | FT-IR, Raman |

| C-F Stretch | ~1200 | FT-IR |

| C-Br Stretch | 650 - 395 | FT-IR, Raman |

Note: These are general ranges and the exact positions for this compound would require specific experimental data. rsc.orgresearchgate.net

Mass Spectrometry for Reaction Intermediates and Pathway Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₆H₂Br₂FI), the expected monoisotopic mass can be calculated with high precision. HRMS is crucial for confirming the identity of the target compound and its derivatives, distinguishing it from other species that may have the same nominal mass. nih.gov The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), and iodine (monoisotopic at ¹²⁷I) creates a unique and easily recognizable isotopic signature in the mass spectrum, further confirming the presence of these elements. nih.gov The implementation of HRMS systems, such as Orbitrap mass spectrometers, offers new possibilities for analyzing complex samples. nih.govnih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation products. biorxiv.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. biorxiv.org

The fragmentation pathways of polyhalogenated aromatic hydrocarbons are influenced by the relative bond strengths of the carbon-halogen bonds. The C-I bond is the weakest, followed by C-Br, C-Cl, and the very strong C-F bond. Consequently, the initial fragmentation of this compound would likely involve the loss of an iodine atom or a bromine atom. By analyzing the masses of the fragment ions, it is possible to reconstruct the fragmentation pathway and confirm the connectivity of the atoms in the original molecule. This technique is invaluable for identifying unknown reaction byproducts or intermediates in the synthesis and derivatization of this compound. nih.govnih.gov Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a particularly effective method for separating and identifying such compounds in complex mixtures. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Supramolecular Assembly

The crystal packing of this compound is anticipated to be heavily influenced by halogen bonding and other non-covalent interactions. In heavily halogenated aromatic compounds, the large halogen atoms create substantial steric effects that guide the intermolecular packing arrangements. Studies on related halobenzene structures have shown that the geometry of aromatic ring interactions is dominated by specific synthons, which are recurring structural motifs that govern how molecules assemble in a crystal.

For polyhalogenated benzenes, there is a noted progression from edge-to-face to face-to-face aromatic interactions as the degree of halogenation increases. Given the presence of three large halogen substituents, this compound would likely exhibit predominantly face-to-face aromatic stacking in its crystal structure. This arrangement would be further stabilized by halogen bonds, where a halogen atom on one molecule interacts with a negative region (like another halogen or the π-system of a neighboring ring) on an adjacent molecule. The specific substitution pattern in this compound, with halogens at the 1, 2, 3, and 5 positions, creates a highly asymmetric electronic environment that would lead to a complex and highly ordered three-dimensional crystalline lattice.

Conformational Analysis and Bond Parameter Refinement

The conformation of this compound is expected to be largely planar, a common feature of benzene derivatives. However, the significant steric strain introduced by the adjacent bromine, fluorine, and iodine atoms at positions 1, 2, and 3 could lead to minor distortions from ideal planarity. High-resolution X-ray diffraction studies would be necessary to precisely determine the bond lengths, bond angles, and any out-of-plane deviations.

The bond parameters of this compound can be inferred from data on related compounds. The C-Br, C-I, and C-F bond lengths will be influenced by the electronic effects of the other halogens on the ring. For instance, the presence of the electron-withdrawing fluorine atom can subtly alter the lengths and strengths of the C-Br and C-I bonds. Refinement of these parameters through crystallographic analysis is crucial for a detailed understanding of the molecule's electronic structure and reactivity.

| Bond/Angle | Expected Range | Influencing Factors |

| C-Br Bond Length | ~1.85 - 1.90 Å | Electronic effects of other halogens |

| C-I Bond Length | ~2.05 - 2.10 Å | Steric hindrance and electronic effects |

| C-F Bond Length | ~1.33 - 1.36 Å | Electronegativity of fluorine |

| C-C-C Bond Angle | ~118° - 122° | Steric strain from adjacent halogens |

| Dihedral Angle | Close to 0° | Tendency towards planarity, with potential minor puckering due to steric hindrance |

Quantum Chemical and Computational Studies

Quantum chemical calculations provide a theoretical framework to understand the electronic structure, reactivity, and dynamic behavior of molecules like this compound, especially in the absence of extensive experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict several key properties. The unique arrangement of halogens creates a distinct electronic environment on the benzene ring. The presence of a fluorine atom is known to lower the energy of the highest occupied molecular orbital (HOMO), which can influence the compound's reactivity and charge transfer properties. ossila.com

The substitution pattern in this compound is expected to create a complex electronic landscape, with the electron density on the aromatic ring being significantly reduced compared to benzene. This electron depletion enhances the electrophilic character of the aromatic system. DFT calculations for the related isomer, 1,3-Dibromo-5-fluoro-2-iodobenzene, indicate that the C-I bond has a lower bond dissociation energy (approximately 50 kcal/mol) compared to the C-Br bonds, suggesting that the iodine atom is the most likely site for certain reactions.

| Property | Predicted Value/Trend | Significance |

| HOMO Energy | Lowered due to fluorine substitution | Influences electron-donating ability and reactivity ossila.com |

| LUMO Energy | Lowered due to halogenation | Affects electron-accepting ability |

| Bond Dissociation Energy (C-I) | Relatively low | Indicates the C-I bond as a potential reactive site |

| Electrostatic Potential | Asymmetric distribution | Guides intermolecular interactions and reaction selectivity |

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to model reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to predict the most likely reaction pathways. For instance, in nucleophilic substitution reactions, calculations can determine whether the attack is more favorable at the carbon bearing the iodine or one of the bromine atoms. The presence of multiple halogen atoms enhances the reactivity of the molecule and allows for selective functionalization of the benzene ring.

These calculations can also elucidate the role of the fluorine atom in directing the regioselectivity of reactions. Its strong electron-withdrawing effect deactivates the ring, and computational models can quantify this effect on the activation barriers for various reaction pathways.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in solution. By simulating the movement of the solute and solvent molecules over time, MD can reveal how the solvent influences the conformation and reactivity of the compound. For example, in polar solvents, the dipole moment of the molecule will interact with the solvent molecules, which can affect the stability of different conformers and the energy of transition states. While conformational isomerism is not expected to be a major factor for this relatively rigid molecule, MD simulations can still provide valuable information on the solvation shell and the local environment around the reactive sites.

Applications of 1,5 Dibromo 2 Fluoro 3 Iodobenzene As a Synthetic Precursor

Building Block for Complex Aromatic and Heteroaromatic Scaffolds

The trifunctional nature of 1,5-Dibromo-2-fluoro-3-iodobenzene makes it an ideal starting material for the construction of intricate molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and novel heterocyclic systems.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

While direct, detailed examples of the synthesis of specific PAHs using this compound are not extensively documented in readily available literature, its structure is well-suited for the assembly of larger aromatic systems. General synthetic strategies for fluorinated PAHs often involve the use of polyhalogenated benzene (B151609) derivatives. bldpharm.comsigmaaldrich.com For instance, sequential cross-coupling reactions can be envisioned where the iodine atom is first reacted, followed by the two bromine atoms, to build up a larger polycyclic framework. The fluorine atom can be retained in the final structure to modulate its electronic properties or can be the site for further functionalization under more forcing conditions.

| Reaction Type | Potential Application in PAH Synthesis | Key Features |

| Suzuki Coupling | Stepwise introduction of aryl or vinyl groups. | High tolerance for various functional groups. |

| Sonogashira Coupling | Introduction of alkynyl groups, which can then be cyclized. | Forms carbon-carbon triple bonds, useful for building rigid structures. |

| Stille Coupling | Formation of carbon-carbon bonds with organotin reagents. | Mild reaction conditions. |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds. | Can be used to incorporate nitrogen into the aromatic system. |

Construction of Novel Heterocyclic Systems

The synthesis of novel heterocyclic compounds, which are crucial in pharmaceuticals and electronic materials, can be effectively initiated from this compound. The differential reactivity of the halogens allows for the regioselective introduction of heteroatoms. For example, a Sonogashira coupling at the iodine position, followed by an intramolecular cyclization involving one of the bromine atoms, could lead to the formation of various heterocyclic rings. While specific examples are sparse in the literature, the principles of heterocyclic synthesis strongly support its utility. sigmaaldrich.com

Precursor in Medicinal Chemistry for Scaffold Synthesis

In the realm of medicinal chemistry, the demand for novel molecular scaffolds with precise three-dimensional arrangements of atoms is ever-increasing. This compound provides a platform for the synthesis of such complex and pharmacologically relevant frameworks.

Development of Molecular Probes and Ligands

Molecular probes are essential tools for understanding biological processes. The strategic placement of different functional groups on a central scaffold is critical for their function. The sequential reactivity of this compound allows for the attachment of fluorophores, affinity tags, and reactive groups in a controlled manner, which is a key aspect in the design of effective molecular probes. The fluorine atom itself can be a valuable label for ¹⁹F NMR studies.

Strategic Intermediate for Pharmacologically Relevant Frameworks

The development of new drugs often relies on the synthesis of libraries of compounds based on a central scaffold. The ability to selectively functionalize the three different halogen positions of this compound makes it an attractive starting point for creating such libraries. By varying the groups introduced at each position, chemists can systematically explore the structure-activity relationships of a new class of compounds, accelerating the drug discovery process.

Integration into Advanced Materials Science

Precursors for Organic Electronic Materials (e.g., OLEDs, OFETs)

Halogenated aromatic compounds are fundamental precursors in the synthesis of organic electronic materials. chemimpex.com Compounds like this compound serve as key molecular scaffolds for creating the conjugated systems used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). chemicalbook.comossila.com

The differential reactivity of the carbon-halogen bonds is crucial. The carbon-iodine bond is the most reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), followed by the carbon-bromine bond. This reactivity hierarchy enables selective, sequential functionalization. For instance, an aryl or acetylenic group can be introduced at the C-I position, followed by a different group at the C-Br positions. This stepwise approach is essential for constructing the complex, well-defined π-conjugated systems required for efficient charge transport and emission in organic electronic devices.

Fluorine substitution, as seen in this molecule, is known to modulate key properties of organic semiconductors. It can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO), which improves stability and can enhance the open-circuit voltage in organic photovoltaic (solar cell) applications. ossila.com Furthermore, intramolecular F---S or F---H interactions can help enforce a more planar backbone in the final conjugated polymer or molecule, which often leads to improved charge mobility. ossila.com

Table 1: Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Bond Type | Relative Reactivity | Typical Reaction |

|---|---|---|

| C-I | Highest | Suzuki, Stille, Heck, Sonogashira |

| C-Br | Intermediate | Suzuki, Stille, Heck, Sonogashira |

| C-Cl | Lower | Conditions often require specialized ligands |

This interactive table summarizes the general reactivity trend for carbon-halogen bonds.

Monomers for Tailored Polymers and Dendrimer Architectures

The presence of three reactive sites on this compound makes it an ideal monomer for the synthesis of highly branched polymers and dendrimers. Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their surface.

By using the C-I bond as the initial reaction point and the two C-Br bonds as branching points, chemists can construct successive generations of a dendrimer with precise control over its size and structure. This approach allows for the creation of hyperbranched polymers with tailored properties. For example, a core molecule can be coupled at the C-3 position (iodine) of the ring, followed by subsequent coupling reactions at the C-1 and C-5 positions (bromine) to build the next layer of the dendritic structure. Such polymers are investigated for applications in drug delivery, catalysis, and light-harvesting. Similarly, this trifunctional monomer can be used to synthesize advanced, cross-linked polymers with enhanced thermal and mechanical stability for materials science applications. chemimpex.com

Role in Supramolecular Chemistry and Crystal Engineering

The iodine atom in this compound plays a significant role in supramolecular assembly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., a nitrogen, oxygen, or sulfur atom).

The iodine atom, being the most polarizable of the halogens on the ring, forms the strongest halogen bonds. This interaction is highly directional, which allows for the programmed self-assembly of molecules into predictable, well-defined one-, two-, or three-dimensional crystalline structures. This makes the compound a valuable tool in crystal engineering, where the goal is to design and synthesize solid-state materials with specific physical properties, such as conductivity, porosity, or non-linear optical activity. The bromine atoms can also participate in weaker halogen bonds, offering additional control over the final supramolecular architecture.

Derivatization for Catalyst and Ligand Developmentchemimpex.com

The development of new catalysts and ligands is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. Polyhalogenated aromatic compounds are precursors to a wide variety of ligands used in homogeneous catalysis. sigmaaldrich.com

Synthesis of Phosphine (B1218219) and N-Heterocyclic Carbene Ligands

Phosphines and N-Heterocyclic Carbenes (NHCs) are two of the most important classes of ligands in organometallic chemistry and catalysis. uni-regensburg.densf.gov The this compound scaffold can be used to synthesize novel ligands of both types.

Phosphine Ligands: The bromo and iodo substituents can be replaced with phosphine groups (—PR₂) through various methods. A common route involves a halogen-metal exchange (typically with an organolithium reagent) followed by quenching with a chlorophosphine (ClPR₂). The differential reactivity allows for the synthesis of both mono- and diphosphine ligands. For example, reacting the molecule with one equivalent of n-butyllithium at low temperature would preferentially replace the iodine, allowing for the introduction of a single phosphine group. Using a stronger base or more equivalents could functionalize the bromine positions as well. These phosphine ligands can then be coordinated to transition metals like palladium, rhodium, or gold to create catalysts for cross-coupling, hydrogenation, and other transformations. uoregon.edunih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful ligands known for forming highly stable metal complexes. nsf.govscispace.com The synthesis of NHC precursors often involves the construction of an imidazolium (B1220033) or related heterocyclic salt on a molecular backbone. Starting from this compound, one of the halogen positions can be converted to an amine group via a Buchwald-Hartwig amination. A second amine can be introduced nearby, and these two nitrogen centers can then be cyclized to form the heterocyclic ring of the NHC precursor. The remaining halogen atoms on the benzene ring can be used to further tune the electronic properties of the resulting ligand or to anchor the final metal complex to a support.

Chiral Auxiliary and Asymmetric Catalyst Development

The development of catalysts for asymmetric synthesis—reactions that produce one enantiomer of a chiral molecule in excess over the other—is a major goal in chemistry, particularly for the pharmaceutical industry. The rigid, planar structure of the benzene ring makes it an excellent scaffold for designing chiral ligands.

This compound can serve as a starting point for such ligands. A chiral group can be introduced by replacing one of the halogens, creating a chiral, non-racemic intermediate. This intermediate can then be further functionalized, for example, by converting the remaining halogens into coordinating groups like phosphines, to create a chiral bidentate ligand. When this chiral ligand is complexed with a metal center, it can create a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the desired enantiomer of the product. While specific examples starting from this exact molecule are not prominent, the principles of ligand design strongly support its potential in this field.

Future Directions and Emerging Research Avenues for 1,5 Dibromo 2 Fluoro 3 Iodobenzene Research

Flow Chemistry Applications in Synthesis and Derivatization

The synthesis and subsequent reactions of polyhalogenated aromatic compounds like 1,5-dibromo-2-fluoro-3-iodobenzene often involve hazardous reagents and exothermic processes. Flow chemistry, or continuous-flow synthesis, offers a promising alternative to traditional batch processing, providing significant advantages in efficiency, safety, and scalability.

Transitioning the synthesis of this compound and its derivatives to continuous-flow systems can lead to substantial process optimization. Flow reactors, with their high surface-area-to-volume ratio, enable superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This precise control allows for the fine-tuning of reaction conditions to maximize yield and minimize the formation of impurities, which is particularly challenging in batch reactors where temperature and concentration gradients can occur. researchgate.net For instance, in reactions like nitration, which are often involved in the functionalization of aromatic rings, flow chemistry has been shown to improve product yield and reduce the formation of phenolic impurities compared to batch processes. researchgate.net The ability to telescope multiple reaction steps into a single, continuous sequence without isolating intermediates can dramatically shorten production times and reduce waste, making the synthesis of complex molecules derived from this compound more efficient and economically viable for commercial manufacturing. researchgate.net

| Parameter | Batch Reactor | Flow Reactor | Advantage in Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Limited, risk of local hotspots | Excellent, rapid heat dissipation | Better temperature control, reduced side reactions. |

| Mass Transfer | Often limited by stirring | Enhanced due to small channel dimensions | Faster reaction rates and higher efficiency. researchgate.net |

| Scalability | Difficult, requires re-optimization | Straightforward by operating for longer times or parallelization ("scaling out") | Seamless transition from laboratory to pilot to production scale. |

| Impurity Profile | Higher potential for byproducts due to poor control | Lower impurity levels, e.g., phenolic impurities reduced from 2% to 0.1% in a nitration process. researchgate.net | Higher product purity, simplified purification steps. |

Many synthetic transformations, such as diazotization or reactions involving highly reactive organometallic intermediates, carry significant safety risks when performed on a large scale in batch mode. google.comthermofisher.com Flow chemistry mitigates these risks by confining hazardous reactions to a small, controlled volume at any given time. researchgate.net This minimization of the reactor volume significantly reduces the potential impact of thermal runaways or other process failures. The enhanced heat transfer capabilities of microreactors prevent the buildup of heat, which is a common trigger for hazardous events in exothermic reactions. researchgate.net Furthermore, the automated nature of flow systems allows for the safe handling of toxic or unstable reagents and intermediates, reducing operator exposure. thermofisher.com For a compound like this compound, where derivatization might involve potentially explosive diazonium salts or pyrophoric organolithium species, flow chemistry provides a much safer operational window. google.comcapotchem.com

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of predicting reaction outcomes for polysubstituted aromatic compounds presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, offering data-driven solutions for predicting reaction outcomes and planning synthetic routes. nih.gov

| AI/ML Model/Approach | Methodology | Application to this compound | Reported Accuracy/Performance |

|---|---|---|---|

| Fingerprint-based Models | Uses Morgan fingerprints to represent molecules and trains on large reaction datasets. digitellinc.com | Predicting the most likely product in halogenation or cross-coupling reactions. | ~79.7% accuracy on test sets for aromatic halogenation. digitellinc.com |

| RegioML | Combines computed atomic charges (CM5) with a gradient boosting machine (LightGBM). rsc.orgresearchgate.net | Predicting the site of electrophilic aromatic substitution. | Up to 93% accuracy on test sets for bromination reactions. rsc.orgresearchgate.net |

| Global Condition Models | Deep learning models trained on databases (e.g., Reaxys) to suggest catalysts, solvents, and reagents. nih.gov | Recommending initial reaction conditions for novel transformations. | Demonstrated ability to handle diverse and complex datasets. nih.gov |

Mechanistic Studies of Halogen Bonding Interactions in Synthesis and Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like an amine or an ether. nih.govresearchgate.net The iodine atom in this compound, being the largest and most polarizable halogen on the ring, is a prime candidate for forming strong halogen bonds. The presence of electron-withdrawing fluorine and bromine atoms further enhances the electrophilic character of the iodine atom, making these interactions particularly significant.

Mechanistic studies focusing on these halogen bonds are crucial for understanding and controlling the self-assembly of molecules in the solid state and for designing new catalysts and recognition systems. Research on related substituted iodobenzenes has shown that the strength of halogen bonding is highly dependent on the substitution pattern on the aromatic ring. nih.govresearchgate.net For example, studies on SF₅-substituted iodobenzenes demonstrated that ortho-substituents significantly activate the iodine atom for halogen bonding. nih.gov Similarly, the ortho-fluoro and bromo substituents in this compound are expected to strongly influence its halogen bonding capabilities.

By using techniques like NMR titration and X-ray crystallography, researchers can quantify the strength and geometry of these interactions. nih.govresearchgate.net This fundamental understanding can then be applied to:

Crystal Engineering: Controlling the packing of molecules in crystals to create materials with desired properties. The interplay of halogen bonding with other interactions like π-π stacking dictates the final crystal architecture. researchgate.net

Organocatalysis: Designing catalysts where the halogen bond is used to activate a substrate or control the stereochemistry of a reaction.

Supramolecular Chemistry: Building complex, self-assembled structures for applications in molecular recognition and sensing.

Bio-Inspired and Enzymatic Transformations of Polyhalogenated Arenes

The pursuit of greener and more selective chemical synthesis has propelled research into biocatalysis, with enzymes offering a promising alternative to conventional synthetic methods. For polyhalogenated arenes, such as this compound, enzymatic transformations represent a frontier in sustainable chemistry, potentially enabling reactions that are difficult to achieve with traditional reagents. This area of research focuses on harnessing the catalytic power of enzymes for specific C-H functionalization and dehalogenation reactions.

Nature has evolved a diverse array of enzymes that can form or break carbon-halogen bonds. nih.gov Key among these are halogenases and dehalogenases. Flavin-dependent halogenases (FDHs), for instance, are known to catalyze the regiospecific halogenation of aromatic substrates. nih.gov While their natural role is typically the introduction of halogens, future research aims to engineer these enzymes to perform reverse reactions or to selectively functionalize a specific position on a polyhalogenated scaffold like this compound. The challenge lies in overcoming the enzymes' substrate specificity, as naturally occurring halogenases may not readily accept such heavily substituted and synthetically-derived molecules.

Future research is directed towards several key areas:

Enzyme Engineering and Directed Evolution: Scientists are employing protein engineering techniques to alter the active sites of known dehalogenases and other enzymes to enhance their reactivity towards recalcitrant polyhalogenated aromatic compounds. nih.gov The goal is to create biocatalysts that can selectively remove a specific bromine or iodine atom from a molecule like this compound, which would be a powerful tool for late-stage functionalization.

Discovery of Novel Biocatalysts: Metagenomic screening of microorganisms from environments contaminated with organohalogens is a promising avenue for discovering new enzymes with novel dehalogenation capabilities. mdpi.com These enzymes may have evolved to metabolize a wide range of halogenated pollutants and could be adapted for synthetic purposes.